molecular formula C8H11N3O4S B14193333 N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide CAS No. 919997-36-7

N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide

Cat. No.: B14193333
CAS No.: 919997-36-7
M. Wt: 245.26 g/mol
InChI Key: JLCUTXIJADGRPN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a hydroxamic acid moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide typically involves the reaction of hydroxylamine with a suitable acyl chloride or ester derivative of pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature or slightly elevated to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amides or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amides or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide has been extensively studied for its applications in:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly for metalloproteinases and histone deacetylases.

    Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections due to its enzyme inhibitory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide involves its ability to chelate metal ions in the active site of enzymes. This chelation inhibits the enzyme’s activity by preventing the binding of natural substrates. The compound targets metalloproteinases and histone deacetylases, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-{[(pyridin-2-yl)methyl]sulfamoyl}acetamide
  • N-Hydroxy-2-{[(pyridin-4-yl)methyl]sulfamoyl}acetamide
  • N-Hydroxy-2-{[(quinolin-3-yl)methyl]sulfamoyl}acetamide

Uniqueness

N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide is unique due to its specific substitution pattern on the pyridine ring, which influences its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

919997-36-7

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

N-hydroxy-2-(pyridin-3-ylmethylsulfamoyl)acetamide

InChI

InChI=1S/C8H11N3O4S/c12-8(11-13)6-16(14,15)10-5-7-2-1-3-9-4-7/h1-4,10,13H,5-6H2,(H,11,12)

InChI Key

JLCUTXIJADGRPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)CC(=O)NO

Origin of Product

United States

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